molecular formula C32H22N8O9S3 B12746922 4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite CAS No. 72089-14-6

4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite

Cat. No.: B12746922
CAS No.: 72089-14-6
M. Wt: 758.8 g/mol
InChI Key: LALDIBNDWCOWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their vibrant colors and are widely used in the dye industry. The compound’s structure features a diazonium group attached to a naphthalene ring, which is further substituted with a sulfonate group and a phenyldiazenyl group. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite typically involves a multi-step process:

    Diazotization: The starting material, usually an aromatic amine, undergoes diazotization. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound, such as a sulfonated naphthalene derivative, under controlled pH conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite undergoes several types of chemical reactions:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted aromatic compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding amine, which can further undergo various chemical transformations.

    Oxidation Reactions: Under oxidative conditions, the compound can form azo compounds, which are characterized by their intense colors.

Common Reagents and Conditions

    Substitution: Sodium halides, potassium cyanide, and water are common reagents used in substitution reactions.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Major Products

    Substitution: Halogenated, hydroxylated, or cyanated aromatic compounds.

    Reduction: Aromatic amines.

    Oxidation: Azo compounds.

Scientific Research Applications

4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various dyes and pigments. Its ability to undergo diazo coupling reactions makes it valuable in organic synthesis.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of azo dyes, which are used in textiles, printing, and cosmetics.

Mechanism of Action

The mechanism of action of 4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite involves its ability to form stable diazonium intermediates, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of a wide range of products. The sulfonate group enhances the compound’s solubility in water, making it suitable for aqueous reactions.

Comparison with Similar Compounds

Similar Compounds

    4-phenyldiazenylbenzenediazonium chloride: Similar in structure but lacks the sulfonate group, making it less soluble in water.

    4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium chloride: Similar but with a chloride counterion instead of sulfite, affecting its reactivity and solubility.

Uniqueness

4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite is unique due to the presence of both the sulfonate and diazonium groups, which confer specific solubility and reactivity properties. This makes it particularly useful in applications requiring water-soluble diazonium salts.

Properties

CAS No.

72089-14-6

Molecular Formula

C32H22N8O9S3

Molecular Weight

758.8 g/mol

IUPAC Name

4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite

InChI

InChI=1S/2C16H10N4O3S.H2O3S/c2*17-18-15-8-9-16(20-19-11-4-2-1-3-5-11)14-10-12(24(21,22)23)6-7-13(14)15;1-4(2)3/h2*1-10H;(H2,1,2,3)

InChI Key

LALDIBNDWCOWCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)[N+]#N)S(=O)(=O)O.C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)[N+]#N)S(=O)(=O)O.[O-]S(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.